molecular formula C18H14ClFN4OS B2756056 N-(2-chloro-4-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251598-01-2

N-(2-chloro-4-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Katalognummer: B2756056
CAS-Nummer: 1251598-01-2
Molekulargewicht: 388.85
InChI-Schlüssel: VUZFBSUHVQWLMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chloro-4-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H14ClFN4OS and its molecular weight is 388.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-chloro-4-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, with a CAS number of 1251598-01-2, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H14ClFN4OSC_{18}H_{14}ClFN_{4}OS, with a molecular weight of 388.8 g/mol. The compound features a thioacetamide moiety and a pyrimidine derivative, which are critical for its biological activity.

PropertyValue
CAS Number1251598-01-2
Molecular FormulaC₁₈H₁₄ClFN₄OS
Molecular Weight388.8 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in cancer cell proliferation and survival. Preliminary studies suggest that the compound may interact with protein kinases and other enzymes critical for cancer cell signaling pathways.

In Vitro Studies

Recent research has demonstrated the compound's efficacy against various cancer cell lines. For instance, it exhibited significant cytotoxic effects against the following cell lines:

Cell LineIC50 (µM)
HEPG2 (Liver)1.18 ± 0.14
MCF7 (Breast)0.67
SW1116 (Colon)0.80
BGC823 (Gastric)0.87

These values indicate that this compound has comparable or superior potency relative to established anticancer agents such as staurosporine and ethidium bromide .

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications to the thioacetamide group and the pyrimidine scaffold significantly influence the compound's potency. Variations in substituents on the phenyl ring also affect binding affinity and selectivity towards target enzymes.

Case Studies

A notable case study involved the evaluation of this compound's effects on apoptosis in MDA-MB-435 melanoma cells. The treatment led to increased caspase activity, suggesting an apoptotic mechanism mediated by the compound. Additionally, molecular docking studies indicated strong binding interactions with key targets involved in cell cycle regulation .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. Notable targets include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Protein Kinase B (AKT)

The compound has demonstrated cytotoxic effects against various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells.

In Vitro Studies

In vitro studies using the MTT assay revealed the following IC50 values:

Cell Line IC50 (µM) Mechanism
HepG21.5Inhibition of VEGFR-2, AKT
PC-35Induction of apoptosis

Mechanistic Insights: Treatment with the compound leads to S-phase cell cycle arrest and induces apoptosis through caspase-3 activation, evidenced by increased levels of active caspase-3 in treated cells compared to controls.

Efficacy in Animal Models

In vivo studies using xenograft models derived from HepG2 and PC-3 cells demonstrated that administration of the compound significantly reduced tumor growth compared to control groups treated with vehicle solutions.

Case Study 1: Liver Cancer Treatment

A study focused on liver cancer treatments highlighted that this compound exhibited superior efficacy compared to standard chemotherapeutics like doxorubicin. This suggests its potential as an alternative therapeutic agent in oncology.

Case Study 2: Structural Optimization

A comparative analysis involving various thiophene derivatives indicated that modifications on the thieno-pyrimidine structure significantly impacted cytotoxicity levels. This finding suggests that structural optimization could enhance therapeutic effectiveness.

Summary of Findings

The following table summarizes the biological activity and mechanisms of the compound:

Biological Activity Cell Line IC50 (µM) Mechanism
CytotoxicityHepG21.5Inhibition of VEGFR-2, AKT
CytotoxicityPC-35Induction of apoptosis
Apoptosis InductionHepG2-Caspase-3 activation

Eigenschaften

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4OS/c1-11-22-16(15-4-2-3-7-21-15)9-18(23-11)26-10-17(25)24-14-6-5-12(20)8-13(14)19/h2-9H,10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZFBSUHVQWLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SCC(=O)NC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.